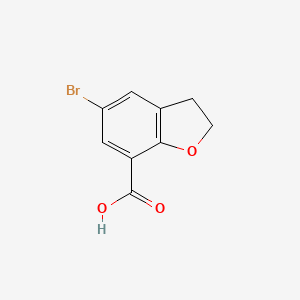

5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

描述

属性

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBMKAXASFPSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383421 | |

| Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41177-72-4 | |

| Record name | 5-Bromo-2,3-dihydro-7-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41177-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2,3-dihydrobenzofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The process may include:

Reactor Design: Use of batch or continuous reactors.

Purification: Techniques such as recrystallization, chromatography, or distillation to achieve high purity.

Quality Control: Analytical methods like gas chromatography (GC) and neutralization titration to ensure product quality.

化学反应分析

Types of Reactions: 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: Conversion of the dihydrobenzofuran ring to a more oxidized state.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Halogen substitution reactions, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.

Major Products:

Oxidation: Formation of benzofuran derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 5-bromo-2,3-dihydrobenzofuran-7-methanol.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used

科学研究应用

Medicinal Chemistry Applications

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid has gained attention in medicinal chemistry due to its biological activity and potential therapeutic applications:

1. Anticancer Activity:

Research indicates that derivatives of this compound exhibit significant inhibition against various cancer cell lines. For instance, studies have shown that it can effectively inhibit the proliferation of MCF-7 breast cancer cells, demonstrating an IC50 value indicating potent anti-proliferative effects .

2. Neuroprotective Effects:

Investigations have suggested that this compound can protect neuronal cells from apoptosis. It modulates mitochondrial pathways, which are crucial for cell survival and function .

3. Antimicrobial Properties:

Preliminary studies highlight its antimicrobial efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria. These properties could lead to the development of new antimicrobial agents .

Biological Mechanisms

The biological activities of this compound can be attributed to its structural features:

- Enzyme Modulation: The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Its ability to form covalent bonds with nucleophilic sites on proteins allows for significant alterations in protein function .

- Cell Signaling Alteration: It affects cell signaling pathways and gene expression, potentially leading to modifications in metabolic processes within cells .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

1. Inhibition Studies:

Research has shown that this compound exhibits significant inhibition against cancer cell lines such as MCF-7 and others. The mechanisms involved include modulation of specific signaling pathways that lead to reduced cell viability .

2. Neuroprotective Studies:

In vitro studies demonstrate that derivatives of this compound can protect neurons from oxidative stress-induced apoptosis by stabilizing mitochondrial function .

3. Antimicrobial Efficacy:

Investigations into its antimicrobial properties revealed effective inhibition against various pathogens, showcasing broad-spectrum potential. This includes both antibacterial and antifungal activities .

作用机制

The mechanism of action of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

- Structure : Replaces the carboxylic acid with an aldehyde group (-CHO).

- Applications : The aldehyde group enhances reactivity in nucleophilic additions, making it useful in synthesizing Schiff bases or heterocyclic compounds .

- SMILES : C1COC2=C1C=C(C=C2C=O)Br .

b) 5-Bromo-2,3-dihydrobenzo[b]furan-7-sulfonyl Chloride

- Structure : Features a sulfonyl chloride (-SO₂Cl) instead of -COOH.

- Applications: A key intermediate for synthesizing sulfonamide derivatives, such as neuropilin-1 antagonists (e.g., 3-(5-Bromo-2,3-dihydro-benzofuran-7-sulfonylamino)-thiophene-2-carboxylic Acid Methyl Ester) .

c) 5-Bromo-2,4-difluorobenzoic Acid

Positional Isomers

a) 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic Acid

- Structure : Bromine and carboxylic acid groups are swapped (positions 7 and 5).

Heterocyclic Analogues

a) 5-Bromo-2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-8-carboxamide

- Structure : Incorporates an oxazine ring and carboxamide group.

- Synthesis : Produced via green synthesis methods, emphasizing eco-friendly routes .

- Applications: Potential use in medicinal chemistry due to the oxazine scaffold .

b) 5-Bromo-2-methanesulfonylbenzoic Acid

Physicochemical and Commercial Comparison

生物活性

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

1. Overview of the Compound

This compound features a benzofuran core structure with a bromine atom and a carboxylic acid group. This unique combination of functional groups contributes to its reactivity and versatility in biological systems. Benzofuran derivatives are known for their significant pharmacological properties, including anti-tumor, antibacterial, and anti-inflammatory activities .

2.1 Antitumor Activity

Research indicates that this compound exhibits notable antitumor effects. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported IC50 values indicating effective inhibition of tumor cell growth .

2.2 Antibacterial Properties

The compound has demonstrated antibacterial activity against several pathogenic bacteria. Its efficacy has been evaluated using standard methods such as the agar diffusion test and minimum inhibitory concentration (MIC) assays. Preliminary findings suggest that it may be particularly effective against Gram-positive bacteria .

2.3 Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent. In vitro studies have indicated its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

The biological activity of this compound is attributed to several molecular mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Gene Expression Modulation : It alters the expression of genes associated with cell survival and apoptosis.

- Interaction with Biomolecules : The compound can form complexes with proteins and nucleic acids, affecting their function .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and carboxylic acid groups | Antitumor, antibacterial |

| 5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid | Methyl substitution | Enhanced solubility, potential anti-inflammatory |

| 4-Amino-5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid | Amino group instead of methyl | Potentially different biological activity due to amino substitution |

This table illustrates how modifications to the benzofuran core can lead to variations in biological activity, emphasizing the importance of functional group positioning.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various benzofuran derivatives, this compound was found to exhibit significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM . The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antibacterial Evaluation

Another study focused on the antibacterial efficacy against Staphylococcus aureus. The compound displayed an MIC value of 32 µg/mL, indicating strong antibacterial potential compared to standard antibiotics . The study highlighted its potential as a lead compound for developing new antibacterial agents.

6. Conclusion

The biological activity of this compound showcases its potential as a versatile compound in medicinal chemistry. Its antitumor, antibacterial, and anti-inflammatory properties make it a candidate for further research and development into therapeutic agents. Ongoing studies focusing on its mechanisms of action and optimization through structural modifications are essential for harnessing its full pharmacological potential.

常见问题

Q. What synthetic routes are recommended for preparing 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, and how can purity be ensured?

Methodological Answer:

- Synthesis : Common approaches include bromination of dihydrobenzofuran precursors using electrophilic brominating agents (e.g., NBS in DMF) or palladium-catalyzed coupling for regioselective bromination. For example, analogous brominated dihydrobenzofurans like 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid (CAS 690632-72-5) are synthesized via Suzuki-Miyaura coupling .

- Purification : Recrystallization in polar aprotic solvents (e.g., DMSO/water) or column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended. Purity >97% (as seen in related brominated acids like 5-Bromo-1-benzofuran-2-carboxylic acid) is critical for reproducibility .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Melting Point : Compare observed values to literature (e.g., 5-Bromo-1-benzofuran-2-carboxylic acid melts at 257–260°C ; discrepancies >2°C indicate impurities).

- Spectroscopy : Use / NMR to confirm aromatic proton environments and bromine substitution patterns. IR spectroscopy can validate carboxylic acid functionality (C=O stretch ~1700 cm).

- Chromatography : HPLC with UV detection (λ ~254 nm) ensures purity, referencing retention times of standards .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound?

Methodological Answer:

- Reaction Design : Use boronic acid derivatives (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid ) in Suzuki-Miyaura couplings. Optimize catalyst systems (e.g., Pd(PPh)) and bases (e.g., KCO) in anhydrous THF at 60–80°C.

- Troubleshooting : Monitor reaction progress via TLC. If yields are low, consider steric hindrance from the dihydrofuran ring; test alternative ligands (e.g., XPhos) or microwave-assisted heating .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

Methodological Answer:

- Data Triangulation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. For ambiguous splitting, use 2D NMR (COSY, HSQC) to map coupling interactions.

- Computational Validation : Compare experimental NMR shifts with DFT-predicted chemical shifts (software: Gaussian, ORCA). For example, dihydrobenzofuran derivatives often exhibit upfield shifts for protons adjacent to the oxygen heterocycle .

Q. What strategies mitigate decomposition during storage or reaction conditions?

Methodological Answer:

- Storage : Store under inert gas (argon) at –20°C, as brominated aromatics like 2-Bromothiophenol require low temperatures to prevent oxidation .

- Reaction Stability : Avoid prolonged exposure to light or heat. Use stabilizers (e.g., BHT) in reactions involving radical intermediates. Pre-purify solvents to remove trace acids/bases that may degrade the carboxylic acid group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。